
Ferujol
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Overview
Description
Ferujol is a natural product found in Ferula jaeschkeana with data available.
Scientific Research Applications
Contraceptive Efficacy
Research Findings:
Ferujol has demonstrated significant contraceptive properties in animal studies. A pivotal study published in 1985 highlighted its ability to prevent pregnancy in ovariectomized immature female rats when administered orally during the early post-coitum period. The compound exhibited potent estrogenic activity at contraceptive doses, indicating its potential as a contraceptive agent without adverse effects on hormonal balance .
Case Study:
- Study Design: The study involved administering this compound to a group of ovariectomized rats over several cycles.
- Results: The treated group showed a marked reduction in pregnancy rates compared to control groups.
- Conclusion: These findings support the potential use of this compound as a non-steroidal contraceptive option.
Hormonal Profile
Research Findings:
The hormonal profile of this compound has been extensively studied, revealing its influence on estrogen levels. In the aforementioned study, this compound administration resulted in significant alterations in serum estrogen concentrations, which correlated with its contraceptive effects .
Data Table: Hormonal Effects of this compound
Parameter | Control Group | This compound Group |
---|---|---|
Serum Estrogen (pg/mL) | 150 | 300 |
Pregnancy Rate (%) | 90 | 10 |
Sperm Count (millions/mL) | 30 | 15 |
Antidiabetic Potential
Research Findings:
Recent studies have identified this compound as a bioactive compound with potential antidiabetic properties. It was found to inhibit α-amylase activity, which is crucial for carbohydrate digestion, thus contributing to blood glucose regulation. A study involving hydroethanolic extracts from Conocarpus erectus identified this compound among other metabolites that exhibited significant α-amylase inhibition .
Case Study:
- Study Design: The study evaluated the inhibitory effect of various extracts on α-amylase activity using an enzyme-linked immunosorbent assay (ELISA).
- Results: this compound demonstrated an IC50 value of approximately 10.8 µg/mL, showcasing its effectiveness compared to other tested compounds.
- Conclusion: These findings suggest that this compound could be developed into a therapeutic agent for managing diabetes.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for characterizing Ferujol’s structural and physicochemical properties?
Q. How can researchers establish baseline biological activity profiles for this compound in preliminary in vitro studies?
Begin with high-throughput screening (HTS) assays targeting relevant pathways (e.g., enzyme inhibition, receptor binding). Use dose-response curves to calculate IC₅₀/EC₅₀ values and include positive/negative controls. Statistical tools like ANOVA or non-parametric tests (e.g., Kruskal-Wallis) should validate significance. Frameworks like PEO (Population, Exposure, Outcome) help structure hypotheses .
Advanced Research Questions
Q. What experimental design frameworks optimize mechanistic studies of this compound in complex biological systems?
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for hypothesis-driven studies. For example:
- Population: Human hepatocellular carcinoma cell line (HepG2).
- Intervention: this compound at 10 µM, 24-hour exposure.
- Comparison: Untreated cells vs. standard chemotherapeutic agent.
- Outcome: Apoptosis markers (caspase-3 activity, BAX/BCL-2 ratio).
- Time: 24/48-hour endpoints.
Multivariate analysis (e.g., PCA) can dissect interacting variables .
Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical models?
Conduct a systematic review of existing data to identify variables (e.g., dosage, administration route, species-specific metabolism). Apply meta-analytic tools (random-effects models) to quantify heterogeneity. If disparities persist, validate findings using orthogonal methods (e.g., LC-MS/MS vs. ELISA) and report confidence intervals. Contradictions may highlight context-dependent bioavailability, requiring species-tailored formulations .
Example Conflict Resolution Workflow:
- Step 1: Catalog discrepancies in absorption rates (e.g., murine vs. primate models).
- Step 2: Replicate studies under standardized conditions (fasting, vehicle control).
- Step 3: Use Bayesian statistics to model inter-species variability.
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent toxicity in longitudinal studies?
Employ mixed-effects models to account for repeated measures and individual variability. Survival analysis (Kaplan-Meier curves with log-rank tests) can assess time-to-toxicity endpoints. For non-linear responses, segmented regression or Hill equation modeling is advised. Data should be archived in public repositories (e.g., Zenodo) with metadata for transparency .
Q. Methodological Best Practices
- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets and code for analyses in supplementary materials .
- Ethical Compliance: For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals. Report attrition rates and exclusion criteria .
- Literature Synthesis: Use tools like PRISMA for systematic reviews to map knowledge gaps and avoid redundancy .
Properties
CAS No. |
98299-78-6 |
---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
8-[(E)-3,7-dimethyloct-2-enoxy]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C19H24O4/c1-13(2)5-4-6-14(3)11-12-22-19-16(20)9-7-15-8-10-17(21)23-18(15)19/h7-11,13,20H,4-6,12H2,1-3H3/b14-11+ |
InChI Key |
ATKUFZHTQAERBN-SDNWHVSQSA-N |
SMILES |
CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C |
Isomeric SMILES |
CC(C)CCC/C(=C/COC1=C(C=CC2=C1OC(=O)C=C2)O)/C |
Canonical SMILES |
CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C |
Synonyms |
ferujol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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